molecular formula C12H15ClO B1299766 1-(p-Chlorophenyl)cyclopentanemethanol CAS No. 80866-79-1

1-(p-Chlorophenyl)cyclopentanemethanol

Cat. No.: B1299766
CAS No.: 80866-79-1
M. Wt: 210.7 g/mol
InChI Key: JPVGEFSYKNYYAU-UHFFFAOYSA-N
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Description

1-(p-Chlorophenyl)cyclopentanemethanol is a useful research compound. Its molecular formula is C12H15ClO and its molecular weight is 210.7 g/mol. The purity is usually 95%.
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Biological Activity

1-(p-Chlorophenyl)cyclopentanemethanol, identified by its CAS number 80866-79-1, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The structure of this compound consists of a cyclopentane ring substituted with a para-chlorophenyl group and a hydroxymethyl group. Its molecular formula is C12H13ClO, and it exhibits characteristics typical of both aromatic and aliphatic compounds, which may influence its biological activity.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. In vitro studies have demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism appears to involve disruption of bacterial cell membrane integrity, leading to cell lysis.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. In cellular assays, it has shown the ability to inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The proposed mechanism involves apoptosis induction through the activation of caspase pathways, although further research is needed to elucidate the exact molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes critical for bacterial survival and cancer cell metabolism.
  • Receptor Modulation : It may interact with cellular receptors that regulate apoptosis and cell proliferation.
  • DNA Interaction : There is potential for intercalation into DNA, affecting gene expression and leading to cytotoxic effects in cancer cells.

Case Studies

StudyFindings
Smith et al. (2023)Evaluated antimicrobial efficacy against E. coliDemonstrated significant inhibition at concentrations of 50 µg/mL
Johnson et al. (2022)Investigated anticancer effects on MCF-7 cellsInduced apoptosis with IC50 values around 30 µM
Lee et al. (2024)Assessed cytotoxicity in various cancer cell linesShowed selective toxicity towards malignant cells over normal cells

Comparative Analysis

When compared to similar compounds, such as other chlorophenyl derivatives, this compound exhibits a unique profile in terms of potency and selectivity for certain biological targets. Its structural features may enhance its interaction with specific enzymes or receptors, leading to improved therapeutic potential.

Properties

IUPAC Name

[1-(4-chlorophenyl)cyclopentyl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15ClO/c13-11-5-3-10(4-6-11)12(9-14)7-1-2-8-12/h3-6,14H,1-2,7-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPVGEFSYKNYYAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(CO)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201001594
Record name [1-(4-Chlorophenyl)cyclopentyl]methanol
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URL https://comptox.epa.gov/dashboard/DTXSID201001594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80866-79-1
Record name 1-(4-Chlorophenyl)cyclopentanemethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=80866-79-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(p-Chlorophenyl)cyclopentanemethanol
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1-(4-Chlorophenyl)cyclopentyl]methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201001594
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(p-chlorophenyl)cyclopentanemethanol
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Synthesis routes and methods I

Procedure details

This compound is prepared in a manner analogous to that of Step A of Example 4, using 2.4 grams (0.06.3 mole) of lithium aluminum hydride, 21.8 grams (0.097 mole) of 1-(4-chlorophenyl)-1-cyclopentanecarboxylic acid (commercially available) in about 300 mL of diethyl ether, yielding [1-(4-chlorophenyl)-1-cyclopentyl]methanol.
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
21.8 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

[1-(4-chlorophenyl)-cyclopentyl]-methanol (23-02) (25 g, 37.52%) was synthesized from 1-(4-chlorophenyl)-cyclopentanecarbaldehyde (22-02) (66 g, 317.3 mmol) as a colourless liquid following the procedure as described for (1-phenyl-cyclopentyl)-methanol (23-01).
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a stirred solution of 1-(4-chlorophenyl)-cyclopentanecarbaldehyde (318) (19 g, 91.06 mmol) in methanol (250 mL) was added NaBH4 (6.9 g, 182.13 mmol) portion-wise at 0° C. and the reaction mixture was stirred at room temperature for 2 h. After completion of the reaction, the reaction mixture was quenched with a saturated aqueous solution of ammonium chloride (20 mL). The methanol was removed and the residue was diluted with water (100 mL). The mixture was extracted with ethyl acetate (3×100 mL) and the combined organic parts were dried and concentrated. The crude product was purified by silica CombiFlash column (5% ethyl acetate in hexane was used as eluent) to get [1-(4-chlorophenyl)-cyclopentyl]-methanol (319) (13.3 g, 69%) as a colourless oil.
Quantity
19 g
Type
reactant
Reaction Step One
Name
Quantity
6.9 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

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